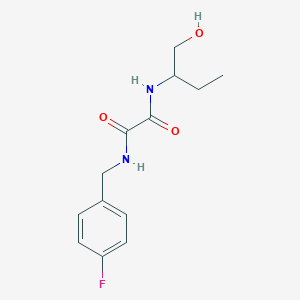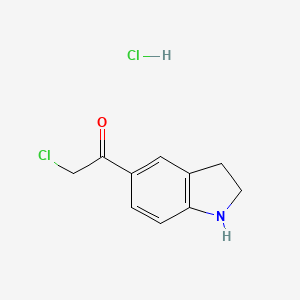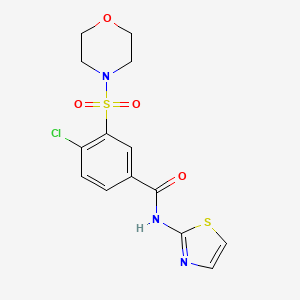![molecular formula C21H16N4O4S B2426170 N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-21-3](/img/structure/B2426170.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide, also known as MBNP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBNP is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
The compound has been investigated for its anti-inflammatory activity. Researchers synthesized a series of derivatives based on the benzothiazole scaffold. Among these, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated promising results . Specifically:
Corrosion Inhibition
While not directly related to biological applications, the compound’s corrosion inhibition properties are noteworthy. The presence of the thiazole ring contributes to the formation of dense protective coatings on metal surfaces during adsorption. Experimental investigations, including surface analysis techniques (AFM and SEM), XPS, and EDS, support its remarkable corrosion combating action .
Antibacterial Activity
Another interesting aspect is the compound’s antibacterial potential. A series of N-(thiazol-2-yl)benzenesulfonamides, structurally related to our compound, were synthesized and evaluated. Molecules bearing alkyl chains (methyl, isopropyl, and butyl) exhibited the best antibacterial activity .
Wirkmechanismus
Target of Action
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
The interaction of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The action of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide affects the biochemical pathway involving the DprE1 enzyme . This enzyme is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, allowing it to reach its target in the body .
Result of Action
The result of the action of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .
Action Environment
The action, efficacy, and stability of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution in the body . Additionally, the presence of other substances in the body, such as food or other drugs, can also affect the pharmacokinetics of the compound .
Eigenschaften
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-29-17-8-9-19-18(12-17)23-21(30-19)24(13-15-6-2-3-10-22-15)20(26)14-5-4-7-16(11-14)25(27)28/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANAWIXAUPUOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione](/img/structure/B2426087.png)



![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide](/img/structure/B2426091.png)
![4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2426093.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine](/img/structure/B2426094.png)

![1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B2426101.png)




![3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2426110.png)